Product packaging for TAMRA-Azide-PEG-Biotin(Cat. No.:)

TAMRA-Azide-PEG-Biotin

Cat. No.: B11826720
M. Wt: 2348.7 g/mol
InChI Key: OLNZJSRKGRJBHG-UHFFFAOYSA-N
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Description

Evolution and Significance of Heterobifunctional Reagents

Heterobifunctional crosslinkers are chemical reagents that feature two distinct reactive groups, enabling them to connect two different molecules or surfaces. scbt.com This characteristic makes them invaluable for investigating molecular interactions, such as those between proteins, between proteins and DNA, and between proteins and ligands, thereby offering insights into cellular signaling, structural biology, and enzyme functions. scbt.com The capacity to selectively and effectively join disparate molecules has made these crosslinkers crucial for creating complex molecular structures and improving the functionality of biomaterials. scbt.com

The development of these reagents has evolved from simple homobifunctional linkers, which have identical reactive groups at each end, to more sophisticated heterobifunctional versions. thermofisher.comsigmaaldrich.com This progression has allowed for more controlled, two-step conjugation processes that minimize unwanted side reactions like polymerization. thermofisher.comkorambiotech.com A widely used combination in heterobifunctional reagents is an amine-reactive succinimidyl ester (NHS ester) at one end and a sulfhydryl-reactive group, such as a maleimide, at the other. thermofisher.com

Conceptual Framework of TAMRA-Azide-PEG-Biotin as a Modular Tool

The chemical compound this compound is a prime example of a modern, multifunctional chemical probe designed with a modular approach. frontiersin.orgresearchgate.netbiorxiv.org This trifunctional reagent integrates a fluorescent dye (TAMRA), a reactive group for "click chemistry" (azide), and an affinity tag (biotin), all connected by a Polyethylene Glycol (PEG) spacer. This modular design allows for a variety of applications in biological research, including protein labeling, visualization, and affinity purification. frontiersin.org

The key components of this compound each serve a distinct purpose:

TAMRA (Tetramethylrhodamine): This rhodamine-based fluorophore provides a strong, stable fluorescent signal, making it valuable for a range of applications including live-cell imaging, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies. lifetein.comnih.gov Its bright emission is particularly useful in diagnostic probes and for monitoring cellular uptake and localization. lifetein.com

Azide (B81097) Group: The azide moiety is a key component for "click chemistry," a set of chemical reactions known for their high efficiency and selectivity. sigmaaldrich.comorganic-chemistry.org Specifically, the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com This allows for the covalent attachment of the probe to biomolecules that have been tagged with an alkyne group. sigmaaldrich.com

PEG (Polyethylene Glycol) Linker: The PEG spacer enhances the compound's water solubility and biocompatibility. chempep.commolecularcloud.orgthermofisher.com It also provides a flexible arm that reduces steric hindrance, allowing the other functional parts of the molecule to interact more effectively with their targets. precisepeg.com The use of PEG linkers can also help to reduce the immunogenicity of the labeled molecule. chempep.com

Biotin (B1667282): Biotin is a vitamin that forms an exceptionally strong and stable non-covalent bond with the proteins avidin (B1170675) and streptavidin. thermofisher.comnih.govwikipedia.org This interaction is one of the strongest known in nature and is widely exploited for affinity purification and detection of labeled molecules. thermofisher.comwikipedia.org

The combination of these four components in a single molecule creates a versatile tool for a wide array of biological experiments. axispharm.com

Current Landscape of Bioconjugation and Bioorthogonal Chemistry

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, has become an indispensable technique in biotechnology and medicine. sigmaaldrich.comwalshmedicalmedia.com Recent advancements have led to more precise methods for targeted drug delivery, the development of "smart" probes for medical imaging and diagnostics, and enhanced gene editing and therapy techniques. walshmedicalmedia.com

A significant driver of these advancements has been the field of bioorthogonal chemistry. acs.org This refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide-alkyne "click" reaction is a prime example of a bioorthogonal process. organic-chemistry.orgsciopen.com These reactions are highly specific and can be used to label and track biomolecules in real-time within a cellular environment. acs.orgsciopen.com The ongoing development of novel bioorthogonal reactions and reagents continues to expand the toolkit available to researchers, enabling increasingly complex studies of biological systems. acs.orgnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₅₇H₇₉N₁₁O₁₄S axispharm.combiosynth.com
Molecular Weight 1174.38 g/mol
CAS Number 1797415-74-7 medchemexpress.combiosynth.comchemicalbook.com
Appearance Red solid axispharm.com
Solubility DMSO, DMF axispharm.cominterchim.fr
Excitation Peak ~555 nm lifetein.com
Emission Peak ~580 nm lifetein.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C114H158N22O28S2 B11826720 TAMRA-Azide-PEG-Biotin

Properties

Molecular Formula

C114H158N22O28S2

Molecular Weight

2348.7 g/mol

IUPAC Name

4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)

InChI Key

OLNZJSRKGRJBHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

Molecular Design and Functional Modalities of Tamra Azide Peg Biotin

Strategic Integration of the TAMRA Fluorophore for Optical Readout

The inclusion of the Tetramethylrhodamine (TAMRA) fluorophore provides the molecule with a reliable mechanism for optical detection. TAMRA is a well-characterized rhodamine dye valued for its robust photophysical properties, making it suitable for fluorescently labeling peptides, proteins, and nucleic acids. abcam.com Its primary role within the TAMRA-Azide-PEG-Biotin construct is to serve as a reporter, enabling the visualization and quantification of tagged biomolecules through fluorescence-based techniques such as microscopy and flow cytometry.

TAMRA is often used in applications like oligonucleotide labeling and automated DNA sequencing. abcam.com The specific isomer, 5-TAMRA, possesses an amine-reactive functional group that facilitates its conjugation within the larger molecule. abcam.com The spectral properties of TAMRA are a key aspect of its utility. Upon conjugation, modifications in its chemical environment can influence its fluorescence, though it generally maintains its characteristic spectral profile. nih.gov For instance, the formation of a TAMRA dimer can lead to a significant quenching of fluorescence, a property that can be exploited in certain sensor designs. nih.gov The combination of targeting ligands with fluorescent dyes like TAMRA is a powerful strategy for observing specific cell types and tissues. nih.gov

PropertyValueReference
Excitation Maximum (λex)~546 nm broadpharm.com
Emission Maximum (λem)~565 nm broadpharm.com
Molar Extinction Coefficient~92,000 M⁻¹cm⁻¹ broadpharm.com

The Azide (B81097) Moiety: A Bioorthogonal Handle for Click Chemistry

The azide group (N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comnih.gov Within the this compound molecule, the azide serves as a highly specific reactive handle. mdpi.com It is exceptionally stable in biological environments and is small in size, which minimizes potential perturbation of the biomolecule it is attached to. mdpi.comnih.gov

The azide's primary function is to participate in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. mdpi.comnih.gov The most common reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. acs.orgmedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), driven by the release of ring strain. mdpi.commedchemexpress.com

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. mdpi.comnih.gov

This bioorthogonal reactivity allows researchers to first introduce an alkyne-modified substrate into a biological system (e.g., a cell or a living animal) via metabolic labeling. mdpi.comacs.org Subsequently, the this compound probe can be introduced, where the azide group will covalently and specifically link to the alkyne-tagged biomolecules, enabling their detection and isolation. mdpi.comresearchgate.net

Reaction TypeKey ReactantKey FeatureReference
CuAACTerminal AlkyneRequires copper catalyst, which can be cytotoxic. acs.orgmedchemexpress.com
SPAACStrained Alkyne (e.g., DBCO, BCN)Copper-free, avoiding catalyst-associated toxicity. mdpi.commedchemexpress.com
Staudinger LigationTriarylphosphinePioneering bioorthogonal reaction, but suffers from slow kinetics. nih.govacs.org

Role of the Polyethylene Glycol (PEG) Spacer in Bioconjugation

The Polyethylene Glycol (PEG) chain integrated into the molecule acts as a flexible spacer or linker, connecting the functional moieties. pepdd.com PEG is a biologically inert and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com The inclusion of a PEG spacer in bioconjugates offers several significant advantages that are critical for biological applications. thermofisher.comaxispharm.com

The PEG spacer physically separates the biotin (B1667282) and TAMRA components from the azide reactive group. This separation is critical for minimizing steric hindrance, ensuring that each functional part of the molecule can interact with its respective partner without obstruction. For example, the PEG linker allows the biotin moiety to access the deep binding pocket of streptavidin while also allowing the azide to react with its target alkyne. purepeg.com The length of the PEG chain can be precisely controlled (e.g., PEG4, PEG6) to optimize the distance between the conjugated biomolecule and the affinity/reporter tags, which can be crucial for assay performance. thermofisher.compurepeg.com

Biotin Ligand for High-Affinity Capture and Enrichment

Biotin (also known as Vitamin H or B7) serves as a powerful affinity tag due to its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.govrockland.com The bond formed between biotin and streptavidin is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁴ to 10⁻¹⁵ M) range. nih.govbioradiations.com This high-affinity interaction is rapid, specific, and stable against changes in pH, temperature, and denaturing agents. nih.gov

Once the this compound probe has been "clicked" onto its target biomolecule, the exposed biotin ligand can be used for capture and enrichment. fishersci.com The sample containing the biotinylated targets is typically passed over a solid support (such as agarose (B213101) beads or magnetic beads) that has been coated with immobilized streptavidin. fishersci.com The high-affinity interaction ensures that only the biotin-tagged molecules are captured, allowing for their efficient separation and purification from complex biological mixtures like cell lysates. nih.gov This enables researchers to isolate low-abundance proteins or other molecules for subsequent analysis, such as mass spectrometry.

Exploration of Cleavable Linker Variants (e.g., Dde-Modified)

While the strength of the biotin-streptavidin interaction is advantageous for capture, it also presents a challenge for eluting the captured molecules, often requiring harsh, denaturing conditions that can be incompatible with downstream analyses. nih.govtum.de To address this, cleavable linker variants have been developed. These linkers are designed to be stable during the labeling and capture steps but can be selectively broken under specific, mild conditions to release the captured biomolecule. rockland.comnih.gov

One such variant incorporates a linker based on the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. cd-bioparticles.netiris-biotech.de The Dde-based linker is stable under many standard biochemical conditions but can be selectively cleaved by treatment with an aqueous solution of hydrazine (B178648) (N₂H₄) under mild conditions. cd-bioparticles.netiris-biotech.deresearchgate.net This allows for the efficient release of the captured target protein from the streptavidin beads without disrupting the biotin-streptavidin interaction itself. cd-bioparticles.netresearchgate.net This "catch-and-release" strategy significantly reduces background contamination from non-specifically bound proteins and the streptavidin support, providing a cleaner sample for subsequent identification and analysis. nih.govresearchgate.net

Advanced Bioconjugation Methodologies Employing Tamra Azide Peg Biotin

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Applications

The CuAAC reaction is a cornerstone of click chemistry, renowned for its efficiency and specificity in forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. uga.eduresearchgate.net This reaction's reliability has made it a favored method for bioconjugation in various research applications, particularly in controlled environments such as ex vivo and fixed cell studies.

Mechanistic Principles and Optimization for Biological Systems

The mechanism of CuAAC involves the in situ generation of a copper(I) catalyst, typically from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270). nih.govacs.orgorganic-chemistry.org The Cu(I) ion then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges to produce the stable 1,4-disubstituted triazole product. nih.gov The catalytic cycle is highly efficient, leading to a significant rate acceleration compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

However, the application of CuAAC in biological systems presents challenges, primarily due to the cytotoxicity of copper ions and the generation of reactive oxygen species (ROS) by the reaction of Cu(I) with molecular oxygen in the presence of ascorbate. jenabioscience.comnih.gov To mitigate these issues and enhance reaction efficiency, several optimization strategies have been developed:

Accelerating Ligands: The use of copper-chelating ligands is crucial for stabilizing the Cu(I) oxidation state, accelerating the reaction rate, and reducing copper-mediated damage to biomolecules. acs.orgnih.gov Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) have been shown to significantly improve reaction outcomes in aqueous environments. researchgate.netresearchgate.net The choice of ligand and its ratio to copper can be tailored to the specific application and solvent conditions. nih.gov

Additives to Mitigate Side Reactions: Aminoguanidine can be added to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation, which can otherwise lead to unwanted modifications of proteins. nih.govspringernature.com

Optimized Reagent Concentrations: Careful titration of copper, ligand, and reducing agent concentrations is essential to maximize labeling efficiency while minimizing cellular toxicity. nih.govresearchgate.net

Below is a data table summarizing key components and their roles in optimizing CuAAC for biological applications.

ComponentFunctionTypical Concentration RangeKey Considerations
Copper(II) Salt (e.g., CuSO₄) Precursor to the active Cu(I) catalyst.50 µM - 1 mMHigher concentrations can be cytotoxic. researchgate.net
Reducing Agent (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) state. nih.gov1 mM - 5 mMCan generate ROS in the presence of Cu(I) and oxygen. jenabioscience.com
Accelerating Ligand (e.g., THPTA, BTTAA) Stabilizes Cu(I), accelerates the reaction, and reduces cytotoxicity. acs.org5:1 ratio to CopperLigand choice can depend on the solvent and substrates. nih.gov
Additive (e.g., Aminoguanidine) Scavenges byproducts of ascorbate oxidation. springernature.com1 mMHelps prevent non-specific protein modification.

Applications in Ex Vivo and Fixed Cell Labeling Strategies

The optimized CuAAC protocols are particularly well-suited for labeling biomolecules in ex vivo samples and fixed cells, where the concerns of long-term cytotoxicity are less critical. In these contexts, TAMRA-Azide-PEG-Biotin can be used to label alkyne-modified proteins, nucleic acids, or other biomolecules.

For instance, cells can be metabolically labeled with an alkyne-containing precursor, then fixed and permeabilized. Subsequently, the CuAAC reaction is performed using this compound. The TAMRA fluorophore allows for direct visualization of the labeled biomolecules via fluorescence microscopy, while the biotin (B1667282) tag enables their enrichment and subsequent analysis by methods such as western blotting or mass spectrometry.

A typical protocol for fixed-cell labeling might involve the following concentrations, which should be optimized for each specific cell type and target.

ReagentConcentrationPurpose
This compound 1 - 20 µMLabeling of alkyne-modified targets.
CuSO₄ 50 µMCatalyst precursor. researchgate.net
BTTAA (ligand) 250 µMStabilize Cu(I) and accelerate the reaction. researchgate.net
Sodium Ascorbate 2.5 mMReducing agent. researchgate.net
TEMPOL 100 µMROS scavenger. researchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Systems

While CuAAC is a powerful tool, the inherent toxicity of copper limits its application in living cells and organisms. rsc.org Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) emerged as a groundbreaking alternative that obviates the need for a metal catalyst.

Kinetic Studies and Reaction Efficiency in Complex Biological Matrices

The kinetics of SPAAC are a critical factor in its application, as the reaction must be fast enough to label biomolecules of interest on a biologically relevant timescale. The reaction rate is highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with progressively faster reaction rates. acs.org

Kinetic studies are often performed to determine the second-order rate constants of different cyclooctyne-azide pairs. These studies have shown that factors such as the buffer composition, pH, and temperature can influence the reaction rate. nih.govrsc.org For example, some common biological buffers can affect the kinetics of the reaction.

The following table presents a comparison of second-order rate constants for the reaction of different cyclooctynes with benzyl (B1604629) azide, providing insight into their relative reactivities.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹) in DMSOReference
[9+1]CPP2.2 x 10⁻³ nih.gov
m[9+1]CPP9.6 x 10⁻³ nih.gov
BCNVaries with conditions uga.edu
DIBOVaries with conditions uga.edu
ADIBOVaries with conditions uga.edu
ODIBOOne of the most reactive uga.edu

Orthogonal Bioconjugation Strategies and Multifunctional Tagging

A significant advantage of click chemistry is the ability to perform multiple, distinct labeling reactions within the same biological system, a concept known as orthogonal bioconjugation. nih.gov This allows for the simultaneous tracking of different biomolecules or the attachment of multiple functionalities to a single target.

For instance, one could use the SPAAC reaction between a cyclooctyne-modified protein and this compound, and simultaneously employ a different bioorthogonal reaction, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene, to label another biomolecule with a different fluorescent probe. nih.gov This strategy enables multicolor imaging and multiplexed analysis of cellular processes.

Furthermore, a single protein can be engineered to contain two different bioorthogonal handles, allowing for multifunctional tagging. For example, a protein could be modified with both an alkyne and a tetrazine. The alkyne could then be reacted with this compound via CuAAC (in a fixed cell context) or a cyclooctyne-containing probe via SPAAC (in a live cell context), while the tetrazine is simultaneously reacted with a trans-cyclooctene-linked drug molecule. This approach facilitates the creation of sophisticated bioconjugates with combined imaging and therapeutic functionalities. nih.govspringernature.com

Sequential and Parallel Ligation Approaches

The distinct functionalities integrated into the this compound molecule are ideally suited for multi-step experimental workflows, which can be designed as either sequential or parallel ligation strategies. These approaches leverage the ability to first conjugate the probe to a target biomolecule via the azide group, and then utilize the TAMRA and biotin moieties in subsequent, independent steps.

In a sequential ligation approach , a biomolecule of interest, typically modified to bear an alkyne group, is first covalently labeled with this compound through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. researchgate.netmedchemexpress.com Following this initial ligation, the now fluorescently tagged biomolecule can be visualized and quantified, for instance, by in-gel fluorescence scanning. Subsequently, the same sample can be subjected to affinity purification using the biotin tag. This two-step process allows for initial identification and quantification, followed by selective isolation of the target for further analysis, such as mass spectrometry-based protein identification. The ability to perform these steps in sequence on the same sample is a significant advantage, as it provides multiple layers of data from a single experiment. vectorlabs.com

A parallel ligation approach can be conceptualized in complex experimental designs where different biomolecules in a sample are tagged with distinct functionalized probes. While this compound itself is a single entity, its application can be part of a parallel workflow. For example, one population of molecules could be tagged with an alkyne and reacted with this compound, while another population, bearing a different bioorthogonal handle, is simultaneously reacted with a different probe. This allows for the concurrent labeling and analysis of multiple targets within the same biological system.

The dual-label nature of the probe offers a significant advantage by providing an internal control throughout the experimental process. vectorlabs.com Each step, from initial labeling to final elution from streptavidin beads, can be monitored via the fluorescence of the TAMRA dye. vectorlabs.com This ensures that the enrichment process is efficient and allows for the clear distinction of target proteins from non-specifically bound contaminants or endogenously biotinylated proteins. vectorlabs.com

Approach Description Key Advantages Typical Workflow
Sequential Ligation A multi-step process where different functionalities of the probe are utilized in a specific order on the same sample.- Provides multiple layers of data from a single experiment.- Allows for initial visualization and quantification before proceeding to purification.- The TAMRA fluorophore acts as a built-in control for monitoring enrichment efficiency. vectorlabs.com1. Ligation of this compound to an alkyne-tagged biomolecule.2. Visualization and quantification of the labeled biomolecule via in-gel fluorescence (TAMRA).3. Affinity purification of the labeled biomolecule using streptavidin-coated beads (Biotin).4. Elution and subsequent analysis (e.g., mass spectrometry).
Parallel Ligation A conceptual approach where this compound is used alongside other probes to simultaneously label different targets in a complex mixture.- Enables the concurrent analysis of multiple molecular species.- Increases the throughput and information density of an experiment.1. Introduction of different bioorthogonal handles into distinct target populations.2. Simultaneous reaction with corresponding bioorthogonal probes (e.g., this compound for alkyne-tagged molecules and a different probe for another tag).3. Parallel detection and/or purification of the different labeled populations.

Integration with Metabolic Labeling and Enzymatic Tagging

This compound is a key tool for the detection and analysis of proteins that have been modified using metabolic labeling or enzyme-mediated tagging techniques. These methods allow for the introduction of bioorthogonal functional groups into specific proteins or classes of proteins within a complex biological environment, such as living cells.

Metabolic labeling involves introducing a synthetic precursor molecule containing a bioorthogonal handle (e.g., an alkyne) into cells. thermofisher.com This precursor is then incorporated into biomolecules through the cell's natural metabolic pathways. For example, alkyne-modified analogs of amino acids, sugars, or lipids can be fed to cells and become integrated into newly synthesized proteins, glycoproteins, or lipoproteins. thermofisher.comnih.gov Once the alkyne tag is incorporated, the cells are lysed, and the proteome is harvested. This compound is then used to react specifically with the alkyne-tagged proteins. researchgate.net This allows for the fluorescent detection of these metabolically active proteins and their subsequent enrichment for identification and further characterization. A notable example is the use of an alkynyl myristic acid analog (YnMyr) to label proteins that undergo myristoylation. researchgate.net Following metabolic incorporation of YnMyr, the labeled proteins are conjugated to "azido-TAMRA-PEG-Biotin (AzTB)" for visualization and affinity purification. researchgate.net

Enzymatic tagging offers a high degree of specificity by using enzymes to attach a bioorthogonal handle to a target protein. researchgate.netnih.gov This can be achieved by engineering a protein of interest to contain a recognition sequence for a specific enzyme. The enzyme then catalyzes the transfer of a substrate analog, containing a bioorthogonal group like an alkyne, onto the target protein. springernature.com N-myristoyltransferase (NMT), for instance, can be used to attach a clickable myristic acid analog to the N-terminus of a target protein. springernature.com Similar to metabolic labeling, once the protein is tagged with the alkyne, this compound is employed for the dual purpose of fluorescent labeling and biotin-based purification. researchgate.netspringernature.com This chemoenzymatic approach provides excellent control over which proteins are labeled, enabling the study of specific protein modifications and interactions. researchgate.net

Labeling Strategy Principle Role of this compound Research Applications
Metabolic Labeling Cells are supplied with a synthetic precursor (e.g., an amino acid or fatty acid) containing a bioorthogonal handle (e.g., an alkyne). This precursor is incorporated into newly synthesized biomolecules via the cell's metabolic machinery. thermofisher.comCovalently attaches to the alkyne-tagged biomolecules post-lysis via click chemistry, enabling both fluorescent detection and affinity purification. researchgate.net- Profiling of newly synthesized proteins.- Identification of post-translationally modified proteins (e.g., glycosylation, lipidation). nih.gov- Studying changes in metabolic activity under different cellular conditions.
Enzymatic Tagging A specific enzyme is used to attach a bioorthogonal handle to a target protein, which typically contains a recognition motif for the enzyme. researchgate.netnih.gov An example is the use of N-myristoyltransferase (NMT) to attach a clickable myristic acid analog. springernature.comReacts with the enzyme-installed bioorthogonal handle to label the specific protein of interest for visualization and subsequent isolation. researchgate.netspringernature.com- Site-specific labeling of proteins for functional studies.- Proving the existence of specific post-translational modifications on a protein of interest.- Studying the activity and selectivity of modifying enzymes. springernature.com

Applications in Advanced Biological Imaging and Visualization

Fluorescent Imaging Modalities and Techniques

The TAMRA (tetramethylrhodamine) fluorophore within the TAMRA-Azide-PEG-Biotin conjugate provides a robust fluorescent signal, making it suitable for a variety of imaging techniques aimed at understanding the spatial and temporal distribution of biomolecules.

This compound facilitates the direct visualization of proteins and nucleic acids within polyacrylamide or agarose (B213101) gels following electrophoresis. nih.govvectorlabs.com This is achieved by first metabolically or enzymatically incorporating an alkyne-modified precursor into the biomolecules of interest. The azide (B81097) group of this compound then allows for its covalent attachment to these alkyne-tagged molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." vectorlabs.commedchemexpress.com

This method offers a significant advantage over traditional staining methods, such as Coomassie Blue or silver staining for proteins, and ethidium (B1194527) bromide for nucleic acids, by providing higher sensitivity and specificity. vectorlabs.com The fluorescently labeled biomolecules can be directly imaged in the gel using a standard fluorescence scanner, eliminating the need for lengthy staining and destaining procedures. nih.gov This approach has been successfully used for the proteome-wide analysis of O-GlcNAc-glycosylated proteins, where in-gel fluorescence imaging allowed for the visualization of enriched glycoproteins. nih.gov

Table 1: Comparison of In-Gel Detection Methods

Feature This compound Labeling Traditional Staining (e.g., Coomassie)
Principle Covalent labeling of specific biomolecules Non-covalent binding to all proteins
Specificity High (targets alkyne-tagged molecules) Low (stains most proteins)
Sensitivity High Moderate
Workflow Labeling followed by electrophoresis and direct imaging Electrophoresis followed by staining and destaining

| Quantitative Analysis | More amenable to accurate quantification | Can be semi-quantitative |

Confocal and epifluorescence microscopy are powerful techniques for visualizing the subcellular localization of proteins and other biomolecules. nih.govarizona.edu this compound serves as a fluorescent probe in these applications, enabling researchers to pinpoint the location of target molecules within intact cells. nih.gov The process typically involves introducing an alkyne-modified analog of a natural substrate into cells, which is then incorporated into newly synthesized biomolecules. Subsequently, the cells are fixed, permeabilized, and treated with this compound, which selectively labels the alkyne-containing molecules. nih.gov

Confocal microscopy, with its ability to optically section samples and reduce out-of-focus light, provides high-resolution images of the fluorescently labeled structures. nih.gov This has been instrumental in studying the localization of O-GlcNAc-glycosylated proteins within different cellular compartments. nih.gov Epifluorescence microscopy, while offering lower axial resolution, is also widely used for routine cellular imaging applications with this probe. rsc.org

While this compound is highly effective for imaging fixed cells, its application in live-cell imaging requires careful consideration of several factors. The cell permeability of the probe is a critical aspect. mpg.de The rhodamine-based TAMRA dye exists in equilibrium between a fluorescent, zwitterionic "open" form and a non-fluorescent, hydrophobic "closed" form that can more readily cross cell membranes. mpg.de Modifications to the TAMRA structure can shift this equilibrium to favor the cell-permeable closed form, enhancing its utility for live-cell applications. mpg.de

Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is another crucial parameter for live-cell imaging, especially for long-term experiments. nih.gov Studies have shown that TAMRA derivatives exhibit considerable photostability compared to some other commonly used dyes. nih.govbohrium.com However, prolonged illumination can still lead to photobleaching and the generation of reactive oxygen species, which may induce phototoxicity. nih.gov Therefore, it is essential to optimize imaging conditions, such as laser power and exposure time, to minimize these effects and ensure the viability of the cells.

Table 2: Photophysical Properties of TAMRA Dyes

Property Value Reference
Maximum Excitation Wavelength (λex) ~546 nm broadpharm.combroadpharm.com
Maximum Emission Wavelength (λem) ~565 nm broadpharm.combroadpharm.com
Molar Extinction Coefficient ~92,000 cm⁻¹M⁻¹ broadpharm.combroadpharm.com

| Fluorescence Quantum Yield | 0.37-0.39 | nih.gov |

Affinity-Based Detection and Enrichment Systems

The biotin (B1667282) moiety of this compound provides a powerful handle for affinity-based applications, leveraging the exceptionally strong and specific interaction between biotin and streptavidin. medchemexpress.comthermofisher.com

The streptavidin-biotin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. medchemexpress.comthermofisher.com This high-affinity interaction is exploited in protein pull-down assays to isolate and enrich specific proteins or protein complexes from complex biological mixtures. apexbt.com After labeling alkyne-modified proteins with this compound, the biotinylated proteins can be captured using streptavidin-conjugated beads (e.g., agarose or magnetic beads). medchemexpress.comapexbt.com

The captured proteins can then be eluted and analyzed by Western blotting. nih.gov The dual-labeling nature of the probe offers a distinct advantage in this context. The TAMRA fluorescence allows for the direct visualization of the labeled proteins on the gel or membrane, while the biotin tag enables detection with streptavidin-HRP conjugates, providing an orthogonal method for confirmation and signal amplification. vectorlabs.comvectorlabs.com It is important to be aware of endogenously biotinylated proteins within cell lysates, which can lead to spurious bands in Western blots when using streptavidin-based detection. nih.gov

Beyond protein pull-downs, the streptavidin-biotin system, in conjunction with this compound, is widely used for the isolation and purification of a broad range of labeled biomolecules, including proteins, nucleic acids, and glycans. vectorlabs.com The process is straightforward: biomolecules are metabolically or enzymatically labeled with an alkyne tag, reacted with this compound, and then purified from the reaction mixture using streptavidin-coated solid supports. vectorlabs.com

The fluorescent TAMRA tag provides a convenient way to monitor the efficiency of each step in the purification process, from the initial labeling to the final elution. vectorlabs.comvectorlabs.com This built-in control allows for the optimization of experimental conditions to maximize the yield and purity of the target biomolecules. vectorlabs.com The strong interaction between biotin and streptavidin typically requires harsh, denaturing conditions for elution. vectorlabs.comvectorlabs.com However, cleavable linkers can be incorporated into the probe design to allow for the release of the captured biomolecules under milder conditions. vectorlabs.comvectorlabs.com

Flow Cytometry for Quantitative Analysis of Labeled Populations

The unique properties of this compound lend themselves to the quantitative analysis of labeled cell populations using flow cytometry. This technique allows for the rapid, multi-parametric analysis of single cells within a heterogeneous population. By leveraging the intense fluorescence of the TAMRA moiety, cells that have been successfully labeled with the compound can be easily identified and quantified.

In a typical workflow, a target biomolecule on or within a cell is first metabolically, enzymatically, or chemically modified to introduce an alkyne group. The cells are then treated with this compound, which covalently attaches to the alkyne-tagged molecules through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction (CuAAC or SPAAC, respectively).

Once labeled, the cells are analyzed on a flow cytometer. The instrument's lasers excite the TAMRA fluorophore, and the resulting emitted light is detected and converted into a quantitative signal. This allows for the precise determination of the percentage of labeled cells within the total population and the relative fluorescence intensity of individual cells, which can correlate with the abundance of the target biomolecule.

A hypothetical study on the uptake of a modified nutrient by a cancer cell line could utilize this approach. By introducing an alkyne-modified version of the nutrient to the cell culture, followed by labeling with this compound, researchers could quantify the percentage of cells that have taken up the nutrient and the relative amount of uptake per cell.

Cell PopulationTreatmentPercentage of TAMRA-Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control (Unlabeled)None0.5150
ExperimentalAlkyne-Nutrient + this compound75.28,500
Competition ControlExcess Unmodified Nutrient + Alkyne-Nutrient + this compound10.8950

Multimodal Imaging Approaches and Dual-Labeling Strategies

The trifunctional nature of this compound is particularly advantageous for multimodal imaging and dual-labeling strategies, which combine different detection methods to gain a more comprehensive understanding of a biological system. nih.gov This compound allows researchers to correlate fluorescent imaging with subsequent affinity-based detection or purification from the same sample.

A powerful application of this dual functionality is in correlative light and electron microscopy (CLEM). A researcher could first visualize the localization of an alkyne-tagged protein within a cell using fluorescence microscopy, thanks to the TAMRA fluorophore. Following imaging, the same sample can be processed for electron microscopy. The biotin tag can then be targeted with streptavidin conjugated to an electron-dense marker, such as gold nanoparticles, allowing for the high-resolution localization of the protein of interest at the ultrastructural level.

Another common dual-labeling strategy involves combining fluorescence microscopy with affinity-based biochemical assays. For instance, a research team could be investigating a specific cell surface glycoprotein. After labeling with this compound, the cells can be imaged to observe the glycoprotein's distribution on the cell membrane. Subsequently, the cells can be lysed, and the biotin-tagged glycoproteins can be captured and enriched using streptavidin-coated beads. vectorlabs.com This enriched fraction can then be analyzed by western blotting or mass spectrometry to identify interacting partners or to quantify the protein of interest. nih.govmedchemexpress.com

The ability to perform two distinct types of analysis on the same labeled molecule provides an internal control and adds a layer of confidence to the experimental results. vectorlabs.com The fluorescence provides spatial and quantitative information in the context of the intact cell, while the biotin tag allows for the isolation and detailed biochemical characterization of the molecule of interest.

ModalityInformation GainedExample Application
Fluorescence Microscopy (TAMRA)Subcellular localization, relative abundanceImaging the distribution of a newly synthesized protein in the endoplasmic reticulum.
Affinity Purification (Biotin)Isolation and enrichment of the labeled molecule and its binding partnersPull-down of the protein of interest followed by mass spectrometry to identify its interactome.
Western Blotting (following pull-down)Confirmation of protein identity and quantificationValidating the presence and quantifying the amount of the target protein in the enriched fraction.

Research Paradigms in Proteomics and Nucleic Acid Studies

Site-Specific Labeling of Proteins and Peptides

The ability to introduce specific labels at defined locations within a protein or peptide is crucial for understanding their complex biological roles. TAMRA-Azide-PEG-Biotin, in conjunction with metabolic labeling and enzymatic techniques, provides a powerful method for achieving such site-specific modifications.

Investigation of Protein Post-Translational Modifications (e.g., Myristoylation, Glycosylation)

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction networks. This compound has proven particularly useful in the study of myristoylation, a lipidic modification where myristic acid is attached to an N-terminal glycine (B1666218) residue.

In this approach, cells are metabolically labeled with an alkyne-tagged myristic acid analog. This analog is incorporated into proteins by the cellular machinery. Following cell lysis, the alkyne-modified proteins are conjugated to this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." medchemexpress.com This dual-labeling strategy enables both the visualization of myristoylated proteins in gels via the TAMRA fluorophore and their subsequent enrichment for mass spectrometry-based identification and quantification using the biotin (B1667282) tag's high affinity for streptavidin. medchemexpress.com

A study on the global profiling of co- and post-translationally N-myristoylated proteomes in human cells utilized a similar probe, azido-TAMRA-PEG-Biotin, for the in-gel fluorescence analysis and selective enrichment of proteins metabolically labeled with an alkyne-tagged myristate analog. This research successfully identified over 100 endogenous substrates of N-myristoyltransferase.

While direct studies employing this compound for glycosylation analysis are less prevalent in the literature, the underlying principle is applicable. Cells can be metabolically labeled with an azide-modified sugar, which is incorporated into glycoproteins. These modified glycoproteins can then be reacted with an alkyne-functionalized TAMRA-biotin probe for detection and enrichment, although many studies have utilized a biotin-alkyne for this purpose.

Enzymatic Labeling for Target-Specific Functionalization

Enzymatic labeling offers a high degree of specificity for protein modification. Enzymes such as N-myristoyltransferase (NMT) can be harnessed to attach bioorthogonal handles to target proteins. A detailed protocol describes the use of E. coli for the co-expression of NMT and a target protein. medchemexpress.com In this system, the cells are supplied with an azide-tagged myristic acid analog, which NMT specifically attaches to the N-terminus of the target protein. medchemexpress.com The resulting azide-modified protein can then be readily conjugated with this compound through click chemistry, allowing for subsequent fluorescence detection and affinity purification. medchemexpress.com This method provides a robust platform for producing site-specifically modified proteins for functional studies.

Nucleic Acid Modification and Visualization

The principles of bioorthogonal chemistry that make this compound a valuable tool in proteomics also extend to the study of nucleic acids. The ability to label DNA and RNA allows for their tracking, detection, and the design of sophisticated molecular probes.

Labeling of DNA and RNA for Tracking and Detection

While specific, published applications detailing the use of this compound for in-vivo tracking of nucleic acids are not widely available, the chemical properties of the compound make it well-suited for this purpose. vectorlabs.com The general strategy involves the incorporation of an alkyne-modified nucleotide into DNA or RNA during replication or transcription, either in vitro or within cells. Subsequent reaction with this compound via click chemistry would covalently attach the trifunctional label to the nucleic acid. nih.gov

This would enable the tracking of the labeled DNA or RNA within cells using fluorescence microscopy, thanks to the TAMRA fluorophore. The biotin tag offers the additional advantage of allowing for the pulldown and isolation of the labeled nucleic acids and any associated binding partners. This dual functionality is a significant advantage over probes that only offer fluorescence or affinity purification. vectorlabs.com

Applications in Oligonucleotide Conjugation and Probe Design

This compound is a valuable reagent for the synthesis of custom oligonucleotide probes for various molecular biology applications, including fluorescence in situ hybridization (FISH). An alkyne-modified oligonucleotide can be synthesized and then conjugated to this compound through a click reaction.

The resulting probe would possess a fluorescent reporter (TAMRA) for visualization and a biotin handle. The biotin can be used for immobilization of the probe on a surface or for signal amplification through streptavidin-enzyme conjugates. This approach allows for the creation of highly sensitive and specific probes for detecting and quantifying specific nucleic acid sequences in cells and tissues.

Quantitative Proteomics and Interactome Analysis

The dual functionality of this compound makes it a powerful tool in the fields of quantitative proteomics and interactome analysis. These disciplines aim to quantify the abundance of proteins and map their interaction networks within a cell, respectively.

In a typical chemical proteomics workflow, a small molecule probe bearing an alkyne group is used to label target proteins in a cellular lysate or in living cells. After labeling, the entire proteome is subjected to a click reaction with this compound. The TAMRA component allows for the visualization of labeled proteins by in-gel fluorescence, providing a rapid assessment of labeling efficiency and specificity.

Subsequently, the biotin tag is used to enrich the labeled proteins from the complex mixture using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry. This approach allows for the identification of the protein targets of a specific small molecule and can be used to study protein-protein interactions by identifying proteins that are co-purified with the labeled target. The use of cleavable linkers within similar trifunctional probes has also been developed to allow for the release of captured proteins from the streptavidin beads under mild conditions, which can improve the recovery and identification of interacting partners. vectorlabs.com A protocol for quantitative chemical proteomics explicitly lists Biotin-TAMRA-azide as a component in the click chemistry master mix for labeling proteins prior to enrichment and mass spectrometry analysis.

Dynamic Profiling of Protein Modification Events

The dynamic nature of post-translational modifications (PTMs) plays a crucial role in regulating protein function, localization, and interaction networks. This compound, in conjunction with metabolic labeling strategies, facilitates the time-resolved analysis of these modification events. This approach typically involves the introduction of a bioorthogonal handle (e.g., an alkyne) onto a specific PTM through the cellular metabolic machinery. Subsequently, the alkyne-modified proteins can be covalently tagged with the azide-containing this compound probe via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

This methodology allows for the dual detection and enrichment of proteins that have undergone a specific PTM within a defined time window. The TAMRA fluorophore enables the direct visualization of labeled proteins by in-gel fluorescence scanning, providing a rapid assessment of the extent and pattern of modification. Concurrently, the biotin tag allows for the selective enrichment of these modified proteins from complex cellular lysates using streptavidin-based affinity chromatography. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics, providing a global snapshot of the dynamic changes in a particular PTM across the proteome in response to various stimuli or cellular states.

Protein IDGene SymbolProtein NameFold Change (Treatment vs. Control)Function
P62805GNAI1Guanine nucleotide-binding protein G(i) subunit alpha-12.5Signal transduction
P05105SRCProto-oncogene tyrosine-protein kinase Src1.8Signal transduction, cell proliferation
P35908ARF1ADP-ribosylation factor 13.1Vesicular trafficking
Q08379NMT1Glycylpeptide N-tetradecanoyltransferase 11.5Protein N-myristoylation
P63261ACTG1Actin, cytoplasmic 2-1.2Cytoskeleton

This table is illustrative and represents the type of data obtained from dynamic protein modification studies using trifunctional probes. The specific fold changes are hypothetical.

Identification of Small Molecule-Protein Interactions via Photoaffinity Labeling and Click Chemistry

Identifying the protein targets of small molecules is a critical step in drug discovery and chemical biology to elucidate their mechanisms of action. nih.govbiorxiv.org Photoaffinity labeling (PAL) combined with click chemistry has become a cornerstone technique for this purpose, and this compound is a key reagent in this workflow. nih.govbiorxiv.org

The general strategy involves synthesizing a photoaffinity probe by chemically modifying the small molecule of interest with two key functionalities: a photoreactive group (e.g., a diazirine or benzophenone) and a bioorthogonal handle, typically a terminal alkyne. nih.gov This modified small molecule, upon incubation with cells or cell lysates, will bind to its protein targets. Subsequent exposure to UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and its interacting proteins. nih.gov

After covalent cross-linking, the alkyne-tagged protein-probe complexes are then reacted with this compound through a CuAAC reaction. nih.gov This step attaches the dual-purpose TAMRA-biotin tag to the captured proteins. The TAMRA component allows for in-gel fluorescence visualization, confirming the successful labeling of proteins and providing a preliminary profile of the targets. nih.gov The biotin component enables the highly efficient enrichment of the labeled proteins from the complex proteome using streptavidin affinity purification. nih.gov Finally, the enriched proteins are identified and quantified by mass spectrometry, revealing the direct binding partners of the small molecule. nih.gov

A study by Korovesis et al. (2020) effectively utilized this strategy to identify the off-targets of an IRE1α kinase inhibitor, KIRA6. biorxiv.orgnih.gov They designed a KIRA6-based photoaffinity probe containing a diazirine and an alkyne handle. After photo-crosslinking in A375 cell lysates, the probe-protein adducts were conjugated to this compound. biorxiv.orgnih.gov Subsequent streptavidin pulldown and mass spectrometry analysis identified a list of putative KIRA6 off-target proteins. nih.gov

Protein NameTotal Spectrum Count% CoveragePutative Function
cDNA FLJ52842, highly similar to Actin, cytoplasmic 14434%Cytoskeleton
cDNA FLJ59206, highly similar to Eukaryotic translation initiation factor 4B3517%Protein synthesis
Nuclear ubiquitous casein and cyclin-dependent kinase substrate 13314%Cell cycle, DNA repair
Heat shock protein HSP 90-beta2911%Protein folding
Heat shock cognate 71 kDa protein2810%Protein folding, stress response
T-complex protein 1 subunit beta2713%Protein folding
Calreticulin2716%Calcium homeostasis, chaperone
Glucoseregulated protein, 78kDa269%Protein folding, ER stress response
ATP synthase subunit beta, mitochondrial2513%Energy metabolism
Pyruvate kinase PKM2413%Glycolysis
Glyceraldehyde-3-phosphate dehydrogenase2418%Glycolysis
Elongation factor 1-alpha 12413%Protein synthesis
Protein disulfide-isomerase A32316%Protein folding
Tubulin beta chain2214%Cytoskeleton
Vimentin2210%Intermediate filament

This table is adapted from the supplementary data of Korovesis et al. (2020), which identified putative off-targets of a KIRA6 affinity-based probe using this compound for enrichment. nih.gov

Innovations in Molecular Probe Design and Functionalization Utilizing Tamra Azide Peg Biotin

Development of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful tools for profiling enzyme function directly in complex biological systems. The design of these probes typically incorporates a reactive group (warhead) that covalently binds to the active site of a target enzyme, a reporter tag for detection, and a handle for enrichment. TAMRA-Azide-PEG-Biotin is not an ABP itself, but its components are integral to modern ABP strategies, particularly those employing "click chemistry". nih.govmdpi.com

In a common two-step approach, a primary probe is designed with a warhead and an alkyne handle. This probe is introduced to a biological sample where it labels its target enzyme. Following this, a secondary, multifunctional reporter molecule like this compound is added. The azide (B81097) group on the this compound molecule reacts specifically with the alkyne handle on the enzyme-bound probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comnih.gov

This modular strategy offers several advantages. The small size of the initial alkyne-tagged ABP minimizes potential steric hindrance, allowing for efficient labeling of the target enzyme. The subsequent "clicking" of the larger this compound molecule attaches both a fluorescent dye (TAMRA) for visualization via in-gel fluorescence scanning and a biotin (B1667282) tag for affinity purification and subsequent identification of the target protein by mass spectrometry. vectorlabs.comnih.gov For instance, researchers have developed clickable, active site-directed photoaffinity probes for γ-secretase that incorporate an alkyne handle, which can then be conjugated with azide-linked reporters like TAMRA-azide for visualization or biotin-azide for enrichment. nih.gov This dual-labeling capability allows for direct visualization of labeled proteins and their subsequent isolation, providing a robust workflow for functional proteomics. vectorlabs.comvectorlabs.com

Component of ABP SystemMolecule/MoietyFunction in Workflow
Primary Probe Warhead + AlkyneCovalently binds to the target enzyme's active site.
Secondary Probe This compoundReacts with the alkyne handle on the primary probe.
Functional Moiety 1TAMRAProvides a fluorescent signal for detection and quantification. mdpi.com
Functional Moiety 2BiotinEnables affinity capture and enrichment of the labeled protein using streptavidin beads. medchemexpress.com
Functional Moiety 3AzideServes as the bio-orthogonal handle for the "click" reaction. broadpharm.com
Functional Moiety 4PEG LinkerIncreases aqueous solubility and provides spatial separation between the functional moieties. broadpharm.com

Strategies for Enhanced Cellular Permeability and Intracellular Delivery

A critical challenge in the design of molecular probes is ensuring their efficient delivery across the cell membrane to reach intracellular targets. The chemical properties of this compound's components contribute to its utility in live-cell imaging and analysis.

TAMRA (Tetramethylrhodamine) is a rhodamine-based dye, a class of fluorophores known for good cellular permeability relative to other dyes. rsc.org Rhodamine derivatives can exist in an equilibrium between a hydrophilic, fluorescent zwitterionic ('open') form and a more hydrophobic, non-fluorescent spirocyclic ('closed') form. mpg.de The hydrophobic closed form is better able to diffuse across the lipid bilayer of the cell membrane. Strategies that shift this equilibrium toward the closed form can enhance cell permeability, and upon binding to an intracellular target, the equilibrium can shift back to the fluorescent open form, creating a fluorogenic response. mpg.de Research has shown that TAMRA, even after azide functionalization, maintains good cellular permeability. rsc.org

Integration into Nanosensors, Nanocomposites, and Microbubble Functionalization

The modular nature of this compound makes it an excellent tool for the functionalization of various nanomaterials, converting them into targeted imaging agents or diagnostic platforms. The azide group enables covalent attachment to surfaces that have been pre-functionalized with alkyne groups, providing a stable and specific method of conjugation.

A notable application is the functionalization of ultrasound microbubbles. nih.gov In one study, microbubbles were fabricated with a dibenzocyclooctyne (DBCO) group on their surface. These DBCO-functionalized microbubbles were then rapidly conjugated with this compound via strain-promoted click chemistry. nih.gov This process yielded microbubbles with multiple functionalities:

TAMRA Fluorophore : The red fluorescence of TAMRA allowed for easy confirmation of successful conjugation and visualization of the microbubbles using confocal microscopy. nih.gov

Biotin Ligand : The biotin moiety served as a targeting ligand. These functionalized microbubbles were shown to accumulate on the surface of HeLa cancer cells, which overexpress biotin receptors, demonstrating the potential for targeted ultrasound imaging. nih.gov

PEG Spacer : The PEG chain acts as a steric shield on the microbubble surface, which can reduce non-specific protein adsorption and prevent aggregation, a common strategy to improve the in vivo circulation time of nanoparticles and microbubbles. nih.gov

FeatureDescriptionReference
Platform Ultrasound Microbubbles (MBs) with DBCO groupsMBs were prepared with a surface functionalized for click chemistry.
Functionalization Agent This compoundThe agent was added to the MB-DBCO solution.
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)The azide on the probe reacted with the DBCO on the microbubble surface. nih.gov
Verification Method Confocal Fluorescence MicroscopyHigh-intensity red fluorescence from the TAMRA group confirmed successful functionalization. nih.gov
Targeting Outcome Enhanced Binding to HeLa Cancer CellsThe biotin ligand on the functionalized microbubbles targeted receptors on the cancer cell surface. nih.gov
Control Experiment Non-functionalized microbubbles showed no specific cell binding.This demonstrated the specificity conferred by the biotin ligand. nih.gov

This approach highlights how this compound can be integrated into pre-formed nanostructures to impart multiple capabilities simultaneously—a fluorescent reporter for tracking, a targeting ligand for specificity, and a biocompatible linker for stability.

Custom Synthesis and Derivatization for Specialized Research Objectives

The structure of this compound is inherently modular, allowing for custom synthesis and derivatization to meet specific research needs. The core scaffold can be altered in several ways to fine-tune its properties or change its function.

One common modification is altering the length of the PEG linker. Shorter or longer PEG chains can be synthesized to optimize solubility, adjust the distance between the biotin and the TAMRA dye, or modulate the steric hindrance properties of the probe when attached to a surface.

Another key area of derivatization involves the biotin moiety. While biotin's interaction with streptavidin is exceptionally strong, this can make the elution of captured proteins difficult, often requiring harsh, denaturing conditions. vectorlabs.com To address this, derivatives using desthiobiotin, a sulfur-lacking analog of biotin, have been developed. cd-bioparticles.netbroadpharm.com TAMRA-Azide-PEG-Desthiobiotin allows for the affinity capture of target molecules with streptavidin, but the captured complexes can be eluted under milder conditions, which is advantageous for preserving protein structure and function. cd-bioparticles.net

Furthermore, the azide group serves as a versatile chemical handle for conjugation to a wide array of molecules and materials that have been modified to contain an alkyne. This includes proteins, nucleic acids, lipids, or surfaces that have been metabolically or synthetically functionalized with alkyne groups. The choice between copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry provides further flexibility, with SPAAC being preferred for applications in living systems to avoid copper-induced cytotoxicity. medchemexpress.comnih.gov

Derivatization StrategyOriginal MoietyModified MoietyResearch Objective
Affinity Tag Modification BiotinDesthiobiotinTo allow for milder elution conditions after streptavidin affinity capture, preserving protein integrity. cd-bioparticles.netbroadpharm.com
Linker Length Variation PEGnPEGx (where x ≠ n)To optimize solubility, steric properties, and the spatial arrangement of functional groups.
Click Chemistry Partner Target with terminal alkyne (for CuAAC)Target with strained alkyne (e.g., DBCO, BCN)To enable copper-free conjugation for live-cell applications, avoiding cytotoxicity. medchemexpress.com
Cleavable Linker Insertion PEG LinkerPEG-Cleavable Linker-PEGTo enable the release of a captured target from a surface or another molecule under specific chemical conditions. vectorlabs.com

This capacity for custom synthesis allows researchers to design highly specialized probes tailored to the unique demands of their experimental systems, expanding the utility of the basic this compound scaffold.

Future Directions and Emerging Research Avenues

Advancements in Expansion Microscopy (ExM) Applications

Expansion microscopy (ExM) is a revolutionary imaging technique that allows for nanoscale resolution imaging of biological specimens on conventional diffraction-limited microscopes by physically expanding the sample. A key step in ExM is the covalent anchoring of biomolecules or fluorescent labels into a swellable polymer hydrogel. biorxiv.org The "Click-ExM" methodology integrates click chemistry to enable the imaging of a wide array of biomolecules, including lipids, glycans, proteins, and nucleic acids. biorxiv.orgbiorxiv.orgspringernature.com

In this context, the components of TAMRA-Azide-PEG-Biotin are highly relevant. Researchers can metabolically label biomolecules with an alkyne group. The azide (B81097) group on the this compound molecule can then be "clicked" onto these alkyne-tagged biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biorxiv.orgresearchgate.net While Click-ExM protocols have utilized separate azide-biotin and fluorescently-labeled streptavidin molecules, a compound like this compound offers a more streamlined, one-step labeling approach. biorxiv.orgbiorxiv.org The TAMRA fluorophore provides the direct fluorescent signal for imaging, while the biotin (B1667282) moiety can be used for signal amplification through streptavidin-fluorophore conjugates or for affinity purification of the labeled complexes. biorxiv.org The PEG linker enhances the water solubility and biocompatibility of the probe. broadpharm.com Notably, research on Click-ExM has listed Azide-TAMRA and azide-PEG3-biotin as reagents, underscoring the utility of these individual components in the workflow. biorxiv.org

Exploration in Targeted Protein Degradation (PROTAC) Methodologies

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. rsc.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. frontiersin.org

The linker plays a critical role in the efficacy of a PROTAC, and PEG chains are commonly used to create linkers of varying lengths and flexibilities. frontiersin.org There is a growing interest in developing fluorescently labeled PROTACs to enable real-time visualization of their cellular uptake, distribution, and engagement with the target protein. researchgate.net The TAMRA component of this compound serves this purpose, providing a bright and photostable fluorescent signal. The azide group offers a convenient handle for attaching the PROTAC to the target-binding ligand and the E3 ligase ligand using click chemistry. medchemexpress.com Furthermore, the biotin moiety can be exploited for pull-down assays to study the formation of the ternary complex (PROTAC-target protein-E3 ligase) and to identify the components of the degradation machinery. Bifunctional fluorescent probes are being developed to reduce orientational disorder and improve the accuracy of spectroscopic measurements in studying protein dynamics, a principle that can be applied to PROTAC research. nih.govnih.gov

Contributions to Antibody-Drug Conjugate (ADC) Research and Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. cam.ac.uk The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. biopharminternational.com PEG linkers are widely used in ADC development to enhance water solubility and reduce aggregation, especially when dealing with hydrophobic payloads. biopharminternational.com

The multifunctional nature of this compound makes it an attractive tool for ADC research. The azide group can be used to attach the cytotoxic payload to the linker via click chemistry, a highly efficient and specific conjugation method. cam.ac.uk The TAMRA fluorophore can be used to track the ADC in vitro and in vivo, providing valuable information about its biodistribution, tumor penetration, and cellular uptake. The biotin tag can be utilized for the purification of the ADC during manufacturing or for preclinical studies involving affinity-based assays. The development of dual-payload ADCs, which carry two different drug molecules, is an emerging area of research. nih.govcreative-biogene.com A trifunctional linker like this compound could facilitate the construction of such complex ADCs, where the azide and another functional group on the linker could be used to attach two different payloads.

Development of Novel Biosensing and Diagnostic Platforms

The development of sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. Fluorescent and biotinylated probes are widely used in various biosensing applications. axispharm.comnih.govbiochempeg.comnih.gov The this compound molecule integrates both a fluorophore and a biotin tag, making it a versatile tool for creating novel diagnostic platforms.

The azide group allows for the covalent immobilization of the probe onto a solid support, such as a microarray slide or a nanoparticle, via click chemistry. rsc.org This enables the development of solid-phase assays for the detection of specific analytes. The TAMRA fluorophore provides a readily detectable signal, while the biotin moiety can be used to capture and concentrate the analyte of interest through the high-affinity interaction with streptavidin. acs.orgrsc.org This dual-functionality can be exploited to design "signal-on" or "signal-off" biosensors. For instance, the binding of an analyte to a streptavidin-coated surface could bring the this compound probe in close proximity, leading to a detectable fluorescent signal. Biotin-PEG linkers are already employed in various diagnostic assays, including ELISA and affinity purification. axispharm.com The addition of a fluorescent group in the same molecule enhances the detection capabilities and allows for multiplexed analysis. axispharm.comnih.gov

Precision Labeling in Multi-Azide Systems and Chiral Supramolecular Organization

The azide group is a key functional group for bioorthogonal chemistry, allowing for precise labeling of biomolecules in complex biological systems. nih.gov The use of molecules with multiple azide groups opens up possibilities for creating complex, multi-component assemblies. researchgate.net this compound, with its single azide group, can be used in conjunction with other azide-containing molecules to achieve differential labeling. For example, one azide could be used for attaching a therapeutic agent, while the azide on the this compound molecule could be used for fluorescent labeling and tracking.

Furthermore, the biotin component of the molecule can be used to drive the formation of supramolecular structures. nih.gov The highly specific and strong interaction between biotin and avidin (B1170675) or streptavidin can be used to assemble molecules into well-defined architectures. The chirality of the biotin molecule can influence the three-dimensional organization of these supramolecular assemblies. By using a fluorescently tagged biotin like in this compound, the formation and dynamics of these chiral supramolecular structures can be monitored in real-time using fluorescence-based techniques. digitellinc.com This has potential applications in the development of novel biomaterials and drug delivery systems where the spatial arrangement of components is critical for function.

Q & A

Q. What are the structural components of TAMRA-Azide-PEG-Biotin, and how do they contribute to its functionality in biological assays?

this compound comprises four key elements:

  • TAMRA : A fluorescent dye emitting at 530–570 nm (orange-red fluorescence), enabling visualization via microscopy or flow cytometry .
  • Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction for covalent conjugation to alkyne-modified biomolecules .
  • PEG : Enhances solubility, reduces steric hindrance, and minimizes non-specific binding .
  • Biotin : Facilitates streptavidin/avidin-based affinity purification or detection . Methodological Insight: When designing labeling experiments, ensure the PEG spacer length (e.g., PEG3) matches the required distance between TAMRA and the target molecule to avoid fluorescence quenching .

Q. How is this compound applied in protein labeling workflows?

A typical protocol involves:

  • Step 1 : Conjugate alkyne-modified proteins (e.g., YnMr-labeled proteins) with this compound via CuAAC (1–2 hr at room temperature in PBS with 1 mM CuSO₄ and sodium ascorbate) .
  • Step 2 : Precipitate proteins in cold methanol to remove unreacted reagent, then resuspend in 1% SDS/PBS .
  • Step 3 : Capture biotinylated proteins using streptavidin agarose resin (3 hr incubation, 5× PBST washes) . Validation: Confirm labeling efficiency via SDS-PAGE with fluorescence imaging or anti-biotin western blot .

Advanced Research Questions

Q. What experimental parameters influence the efficiency of this compound in pull-down assays, and how can they be optimized?

Key parameters include:

  • Click Reaction Conditions : Copper concentration (1–5 mM CuSO₄) and incubation time (1–4 hr) must balance reaction efficiency with protein stability . Excess copper may denature proteins.
  • Biotin-Streptavidin Binding : Use high-capacity streptavidin resins (e.g., Thermo Fisher’s Agarose Resin) and avoid overloading to prevent non-specific binding .
  • Blocking : Pre-block resins with BSA or excess biotin to reduce background . Troubleshooting Tip: If elution yields low target protein, test alternative elution buffers (e.g., 2 mM biotin in Laemmli buffer) or optimize SDS concentration during resuspension .

Q. How can researchers address discrepancies in fluorescence signal intensity when using this compound for imaging?

Potential causes and solutions:

  • Quenching : Ensure PEG spacers (e.g., PEG3) separate TAMRA from hydrophobic protein domains. Test shorter/longer PEG variants .
  • Photobleaching : Limit light exposure during sample preparation and use antifade mounting media .
  • pH Sensitivity : TAMRA fluorescence is pH-dependent; maintain neutral pH (7.0–7.4) in imaging buffers . Validation: Compare fluorescence intensity of labeled vs. unlabeled samples under identical imaging settings .

Q. What strategies ensure the specificity of this compound in complex biological samples (e.g., cell lysates)?

  • Competitive Blocking : Add excess free biotin (100–500 µM) during streptavidin resin incubation to block endogenous biotinylated proteins .
  • Crosslinker Controls : Include a "no-click" control (omitting CuSO₄) to distinguish non-specific binding from azide-alkyne conjugation .
  • Proteomic Profiling : Validate targets via tandem mass spectrometry (LC-MS/MS) after pull-down to confirm identity .

Methodological Considerations

Q. How should this compound be stored to maintain stability, and what purity standards are critical for reproducibility?

  • Storage : Aliquot and store at ≤ -20°C in desiccated, light-protected vials. Avoid freeze-thaw cycles .
  • Purity : Use ≥95% purity (HPLC-verified) to minimize side reactions. Lower purity may introduce azide-free byproducts that compete for streptavidin binding .

Q. Can this compound be combined with other probes (e.g., antibodies) in multiplexed assays?

Yes, but consider:

  • Spectral Overlap : TAMRA’s emission (570 nm) may overlap with Cy3; use orthogonal dyes (e.g., FITC, Cy5) for multicolor imaging .
  • Sequential Labeling : Perform click chemistry first, followed by antibody incubation, to avoid CuAAC-induced epitope denaturation .

Data Interpretation Challenges

Q. How should researchers analyze contradictory results in pull-down efficiency between this compound and alternative biotinylation methods?

  • Comparative Analysis : Run parallel experiments with NHS-biotin or enzymatic biotinylation (e.g., BirA). Differences may arise from steric hindrance (PEG spacer) or incomplete click reactions .
  • Quantitative MS : Use label-free quantification to compare target enrichment levels across methods .

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